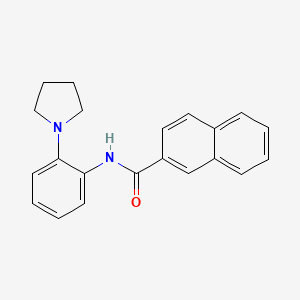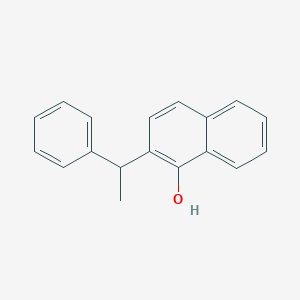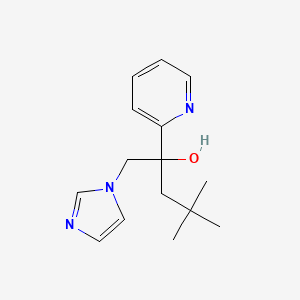
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol is a complex organic compound that features both imidazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol typically involves multi-step organic reactions. One common route includes the alkylation of imidazole with a suitable alkyl halide, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The final step often involves the reduction of the intermediate to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the alcohol group, forming a hydrocarbon.
Substitution: The imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, aldehydes
Reduction: Hydrocarbons
Substitution: Various substituted imidazole and pyridine derivatives
Aplicaciones Científicas De Investigación
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1H-imidazol-1-yl)-2-(pyridin-2-yl)ethanol
- 1-(1H-imidazol-1-yl)-3-(pyridin-2-yl)propan-2-ol
- 1-(1H-imidazol-1-yl)-4-(pyridin-2-yl)butan-2-ol
Uniqueness
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both imidazole and pyridine rings in a single molecule allows for versatile interactions with various biological and chemical systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
910442-19-2 |
|---|---|
Fórmula molecular |
C15H21N3O |
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
1-imidazol-1-yl-4,4-dimethyl-2-pyridin-2-ylpentan-2-ol |
InChI |
InChI=1S/C15H21N3O/c1-14(2,3)10-15(19,11-18-9-8-16-12-18)13-6-4-5-7-17-13/h4-9,12,19H,10-11H2,1-3H3 |
Clave InChI |
XVUVRLCMLSPGLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(CN1C=CN=C1)(C2=CC=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
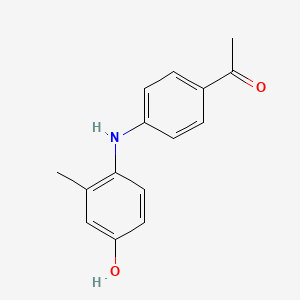
![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)

![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)
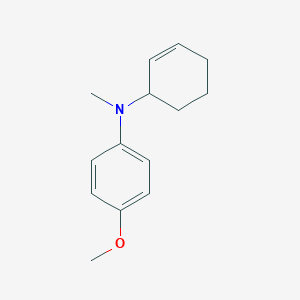
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)
![1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14136124.png)
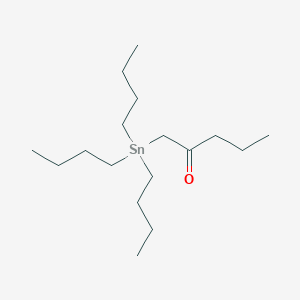
![(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid](/img/structure/B14136131.png)
